molecular formula C14H20N2O4S B3962289 1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine

1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine

Cat. No.: B3962289
M. Wt: 312.39 g/mol
InChI Key: HFYINWQZOJQTAP-UHFFFAOYSA-N
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Description

1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a nitrophenyl group and a sulfonyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the nitrophenyl compound.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

1-[1-(2-Nitrophenyl)sulfonylpropan-2-yl]piperidine can be compared with other piperidine derivatives, such as:

    1-(2,4-Dinitrophenyl)piperidine: Similar in structure but with additional nitro groups, leading to different reactivity and applications.

    1-(4-Nitrophenyl)piperidine: Lacks the sulfonyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-nitrophenyl)sulfonylpropan-2-yl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-12(15-9-5-2-6-10-15)11-21(19,20)14-8-4-3-7-13(14)16(17)18/h3-4,7-8,12H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYINWQZOJQTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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